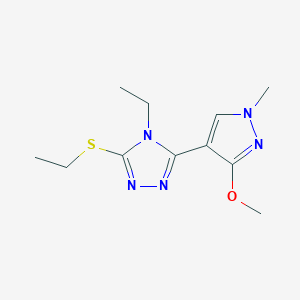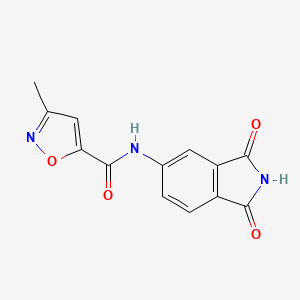
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as “N-isoindole”) is an organic compound that has been studied extensively in the scientific research community. It has been found to have a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-isoindole has been used as a starting material for the synthesis of numerous drug candidates, including therapeutics for the treatment of cancer and neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action.
Applications De Recherche Scientifique
N-isoindole has been used in a variety of scientific research applications. It has been used to synthesize various drug candidates, including anticancer agents and drugs for the treatment of neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action. Furthermore, N-isoindole has been used in the synthesis of various chemical probes, such as fluorescent probes, to study the structure and function of proteins.
Mécanisme D'action
The exact mechanism of action of N-isoindole is still under investigation. However, it is believed that N-isoindole binds to certain proteins, such as enzymes, and alters their activity. Additionally, N-isoindole has been found to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
N-isoindole has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various proteins, including enzymes and receptors, and modulate their activity. Additionally, N-isoindole has been found to have anti-inflammatory, anti-cancer, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-isoindole has several advantages and limitations when used in laboratory experiments. One advantage of using N-isoindole is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of various drug candidates. Additionally, N-isoindole is highly stable and can be stored for extended periods of time. However, one limitation of using N-isoindole is that it is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, N-isoindole can be toxic if handled improperly.
Orientations Futures
There are several potential future directions for the use of N-isoindole. One potential direction is the development of novel drug candidates using N-isoindole as a starting material. Additionally, N-isoindole could be used to develop new chemical probes to study the structure and function of proteins. Furthermore, N-isoindole could be used to develop new therapeutic agents for the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-isoindole and its biochemical and physiological effects.
Méthodes De Synthèse
N-isoindole is synthetically produced from the reaction of an aryl halide and an aryl amine in the presence of a base. This reaction results in the formation of an aryl amide, which is then subjected to an oxidative ring-opening reaction with a dioxirane. The resulting product is a dioxolane, which is then subjected to a cyclization reaction to form N-isoindole.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(20-16-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYDUVUWFMFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

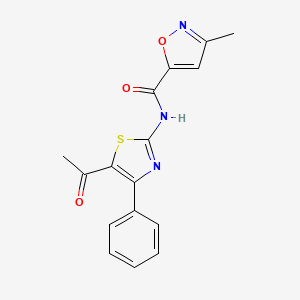
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
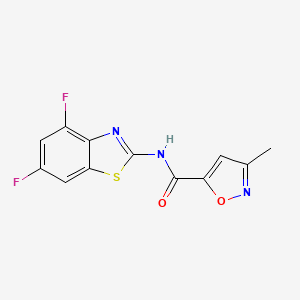
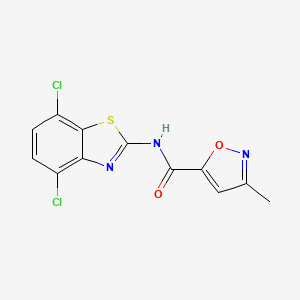
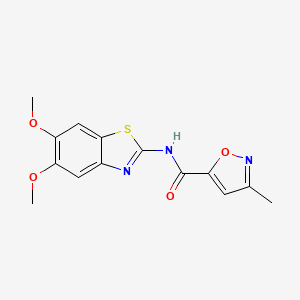
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)
![N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498546.png)

![methyl 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B6498565.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6498571.png)
